![molecular formula C26H26FN5O3 B2722078 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921514-98-9](/img/structure/B2722078.png)
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, a carbonyl group, a methoxyethyl group, and a pyrazolopyridinone ring. Piperazine is a cyclic amine with various applications, often used as a building block for medical drugs . The presence of a carbonyl group suggests that it can undergo nucleophilic addition-elimination reactions .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions where a nucleophile attacks the carbonyl carbon, leading to the elimination of a leaving group .Chemical Reactions Analysis
The carbonyl group in this compound can undergo nucleophilic addition-elimination reactions . The piperazine ring can also participate in various reactions, especially as a building block for medical drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group could increase its reactivity .Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
Research on compounds with 1,4-disubstituted aromatic piperazines, similar in structure to the compound , has demonstrated the potential for designing G protein-biased partial agonists targeting dopamine receptors. These agonists show promise for therapeutic applications, particularly in treating disorders associated with dopamine receptor activity, such as schizophrenia and Parkinson's disease. The feasibility of designing such compounds for novel therapeutics was illustrated by the representative 2-methoxyphenylpiperazine, showing antipsychotic activity in vivo (Möller et al., 2017).
Antibacterial Agents
Compounds synthesized from related structures have shown antibacterial activity. For instance, derivatives formed through reactions with aromatic aldehydes and subsequent cyclization have been screened for their efficacy against bacteria, indicating the potential of structurally similar compounds for antimicrobial applications (Solankee & Patel, 2004).
Antioxidant and Anticancer Activities
The synthesis of various fused heterocyclic systems starting from compounds with structural similarities has been explored for chemical and pharmacological activities. These synthesized compounds have been evaluated for their antioxidant and anticancer activities, suggesting potential research avenues for related compounds in exploring novel cancer treatments (Mahmoud, El-Bordany, & Elsayed, 2017).
Serotonin Receptors and PET Imaging
Research involving compounds with piperazine and fluorophenyl components has contributed to the study of serotonin receptors and the development of imaging agents for positron emission tomography (PET). These compounds, serving as radiolabeled antagonists, facilitate the study of neurotransmission and receptor distribution, offering insights into neurological disorders and potential therapeutic targets (Plenevaux et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-20(24-21(18-29)26(34)32(28-24)19-7-3-2-4-8-19)25(33)31-13-11-30(12-14-31)23-10-6-5-9-22(23)27/h2-10,17-18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUWCSXLKZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
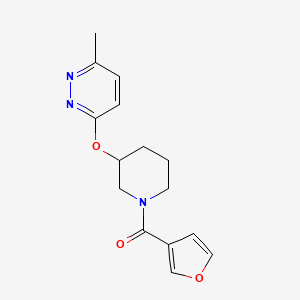
![8-(2-((4-bromophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722004.png)

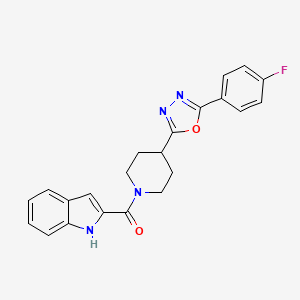
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
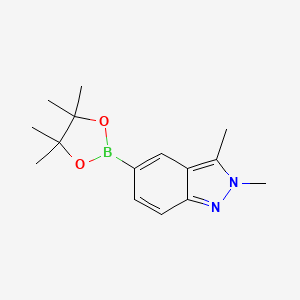
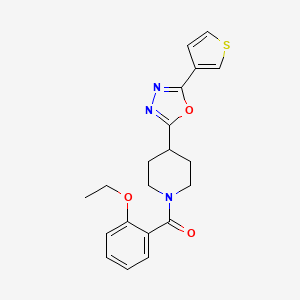

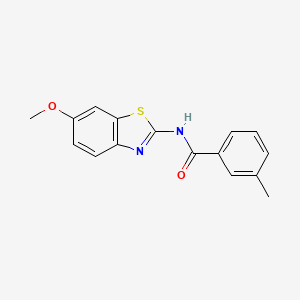

![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)